2-(5-Methyl-2,4-dinitrophenoxy)ethan-1-ol
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Overview
Description
2-(5-Methyl-2,4-dinitrophenoxy)ethan-1-ol is an organic compound with a complex structure that includes a phenoxy group substituted with methyl and dinitro groups
Preparation Methods
The synthesis of 2-(5-Methyl-2,4-dinitrophenoxy)ethan-1-ol typically involves the reaction of 2,4-dinitrochlorobenzene with monosodium ethylene glycolate. The reaction proceeds under controlled conditions to yield the desired product. The process can be summarized as follows:
Formation of Monosodium Ethylene Glycolate: This is achieved by reacting ethylene glycol with sodium hydroxide.
Reaction with 2,4-Dinitrochlorobenzene: The monosodium ethylene glycolate is then reacted with 2,4-dinitrochlorobenzene to form this compound.
Chemical Reactions Analysis
2-(5-Methyl-2,4-dinitrophenoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Scientific Research Applications
2-(5-Methyl-2,4-dinitrophenoxy)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on cellular processes.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2,4-dinitrophenoxy)ethan-1-ol involves its interaction with specific molecular targets. The nitro groups in the compound can participate in redox reactions, affecting cellular oxidative stress levels. Additionally, the phenoxy group can interact with various enzymes, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
2-(5-Methyl-2,4-dinitrophenoxy)ethan-1-ol can be compared with similar compounds such as:
2-(2,4-Dinitrophenoxy)ethanol: Similar structure but lacks the methyl group.
5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole: Contains an imidazole ring, making it structurally different but functionally similar in some applications.
1-(4,5-Methylenedioxy-2-nitrophenol)ethan-2-ol: Contains a methylenedioxy group, offering different chemical properties.
Properties
CAS No. |
113715-26-7 |
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Molecular Formula |
C9H10N2O6 |
Molecular Weight |
242.19 g/mol |
IUPAC Name |
2-(5-methyl-2,4-dinitrophenoxy)ethanol |
InChI |
InChI=1S/C9H10N2O6/c1-6-4-9(17-3-2-12)8(11(15)16)5-7(6)10(13)14/h4-5,12H,2-3H2,1H3 |
InChI Key |
NEBGWJQYKZVBOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCCO |
Origin of Product |
United States |
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